(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1257535-47-9
VCID: VC0058740
InChI: InChI=1S/C7H9BrN2.ClH/c1-5-2-6(3-9)10-4-7(5)8;/h2,4H,3,9H2,1H3;1H
SMILES: CC1=CC(=NC=C1Br)CN.Cl
Molecular Formula: C7H10BrClN2
Molecular Weight: 237.525

(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride

CAS No.: 1257535-47-9

Cat. No.: VC0058740

Molecular Formula: C7H10BrClN2

Molecular Weight: 237.525

* For research use only. Not for human or veterinary use.

(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride - 1257535-47-9

Specification

CAS No. 1257535-47-9
Molecular Formula C7H10BrClN2
Molecular Weight 237.525
IUPAC Name (5-bromo-4-methylpyridin-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C7H9BrN2.ClH/c1-5-2-6(3-9)10-4-7(5)8;/h2,4H,3,9H2,1H3;1H
Standard InChI Key YTZPXCLHJPBUQO-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1Br)CN.Cl

Introduction

Chemical Identity and Structure

(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative featuring a bromine atom at the 5-position, a methyl group at the 4-position, and a methanamine (–CH₂NH₂) substituent at the 2-position, existing as a hydrochloride salt. The compound's structural characteristics provide it with unique chemical and pharmacological properties that make it valuable in various research applications .

Basic Information

ParameterValue
CAS Number1257535-47-9
Molecular FormulaC₇H₁₀BrClN₂
Molecular Weight237.52 g/mol
Creation Date2011-10-30
Modification Date2025-03-08
Storage ConditionsRoom Temperature

Structural Identifiers

Identifier TypeValue
IUPAC Name(5-bromo-4-methylpyridin-2-yl)methanamine;hydrochloride
InChIInChI=1S/C7H9BrN2.ClH/c1-5-2-6(3-9)10-4-7(5)8;/h2,4H,3,9H2,1H3;1H
InChIKeyYTZPXCLHJPBUQO-UHFFFAOYSA-N
SMILESCC1=CC(=NC=C1Br)CN.Cl
Parent Compound CID53395579 (1-(5-Bromo-4-methylpyridin-2-yl)methanamine)

Synonyms

The compound is known by several synonyms in the scientific literature and commercial catalogs :

  • 2-(Aminomethyl)-5-bromo-4-methylpyridine hydrochloride

  • (5-bromo-4-methylpyridin-2-yl)methanamine;hydrochloride

  • 2-Pyridinemethanamine, 5-bromo-4-methyl-, hydrochloride (1:1)

  • (5-Bromo-4-methylpyridin-2-yl)methanamine HCl

  • 5-Bromo-4-methylpicolinylamine hydrochloride

  • (5-Bromo-4-methylpyridin-2-yl)methylamine hydrochloride

Physical and Chemical Properties

The physical and chemical properties of (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride significantly influence its behavior in various chemical reactions and biological systems .

Physical Properties

While comprehensive experimental data on physical properties is limited in the literature, theoretical calculations and standard chemical principles suggest that as a hydrochloride salt, the compound likely exists as a crystalline solid at room temperature with enhanced water solubility compared to its free base form .

Chemical Reactivity

As a functionalized pyridine derivative, this compound offers several reactive sites:

  • The primary amine group (–CH₂NH₂) serves as a nucleophilic center for various transformations including alkylation, acylation, and coupling reactions

  • The pyridine nitrogen can participate in coordination chemistry with metal ions

  • The bromine substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Negishi, or Stille couplings)

  • The methyl group can undergo oxidation or serve as a site for radical functionalization

ClassificationDetails
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H312 (Harmful in contact with skin)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H332 (Harmful if inhaled)
H335 (May cause respiratory irritation)

First Aid Measures

In case of exposure, the following first aid measures should be taken :

  • Skin contact: Wash affected area with plenty of soap and water

  • Eye contact: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do

  • Ingestion: Rinse mouth with water; seek medical attention

  • Inhalation: Move to fresh air; if breathing difficulties persist, seek medical attention

Applications and Research Significance

(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride and related compounds have demonstrated utility across several research domains .

Chemical Research Applications

The compound serves as a valuable building block in synthetic organic chemistry, particularly for :

  • Cross-coupling reactions (Suzuki, Stille, Negishi) via the bromine substituent

  • Derivatization through the primary amine functionality

  • Coordination chemistry studies involving the pyridine nitrogen

  • Development of heterocyclic libraries for screening programs

Related Compounds and Structural Analogs

Several structurally related compounds share chemical and potential functional similarities with (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride .

Direct Structural Analogs

CompoundCAS NumberRelationship
(5-Bromo-4-methylpyridin-2-yl)methanamine (free base)886364-90-5Parent compound
(5-bromo-3-methylpyridin-2-yl)methanamine hydrochloride1257535-42-4Positional isomer (methyl at 3-position)
(5-Bromopyridin-2-yl)methanamine hydrochloride1241911-26-1Lacks methyl group
(5-Bromopyridin-2-yl)methanamine dihydrochloride1251953-03-3Dihydrochloride salt form

Functional Homologs

CompoundCAS NumberRelationship
(S)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine hydrochloride1628810-35-4Contains additional methyl group at the α-carbon
5-Bromo-2-methylpyridin-3-amine914358-73-9Different position of functional groups
(4-Bromo-6-methylpyridin-3-YL)methanamine-Positional isomer with different substitution pattern

Synthetic Relevance and Interconversions

These compounds often serve as synthetic intermediates for each other, and knowledge of their relative reactivities and transformations is valuable for synthetic planning. Key relationships include:

  • Free base versus salt forms: The hydrochloride salt form can be converted to the free base using a suitable base (e.g., NaOH, K2CO3)

  • Positional isomers: Certain positional isomers can be interconverted through base-catalyzed halide isomerization reactions, as demonstrated for related bromopyridines

  • Functional group transformations: The primary amine can be derivatized to introduce additional functionality while maintaining the core bromopyridine structure

Future Research Directions

Based on the structural features and potential applications of (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride, several promising research directions emerge .

Medicinal Chemistry Opportunities

  • Development of focused libraries based on this scaffold for screening against emerging therapeutic targets

  • Exploration of structure-activity relationships through systematic modification of:

    • The bromine position (positional isomers)

    • The methyl substituent (removal, homologation, or functionalization)

    • The amine functionality (alkylation, acylation, or conversion to other nitrogen-containing groups)

  • Investigation as a building block for targeted anticancer agents, particularly given the cytotoxic activity observed in related compounds

Synthetic Methodology Development

  • Optimization of synthetic routes to improve accessibility and scalability

  • Development of selective functionalization methods for the methyl group

  • Exploration of novel cross-coupling strategies utilizing the bromine substituent under mild conditions

Analytical and Structural Studies

  • Detailed crystallographic studies to elucidate solid-state packing and hydrogen bonding networks

  • Investigation of solution-phase behavior and tautomeric equilibria

  • Development of improved analytical methods for detection and quantification in complex matrices

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